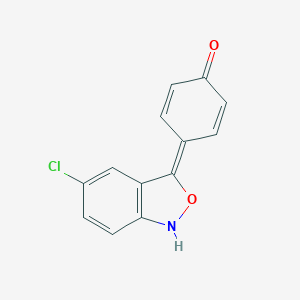

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

説明

特性

IUPAC Name |

4-(5-chloro-2,1-benzoxazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJLIVYSOHTHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The benzisoxazole scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This document details a strategic synthetic approach, elucidates the underlying chemical principles, provides step-by-step experimental protocols, and discusses the importance of this molecule in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable compound.

Introduction: The Significance of the Benzisoxazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the benzisoxazole core is of particular importance.[2] This fused aromatic ring system, consisting of a benzene ring and an isoxazole ring, is a key pharmacophore in drugs with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antipsychotic properties.[1][2][3] The presence of the benzisoxazole moiety in FDA-approved drugs underscores its therapeutic relevance.[1]

This compound, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, including novel 2H-1,4-benzodiazepine-2-ones investigated as potential inhibitors of HIV-1 transcription.[1] The reductive cleavage of the N-O bond in the isoxazole ring provides a facile route to 2-aminobenzophenones, which are crucial precursors for the synthesis of various heterocyclic systems.[1] The specific substitution pattern of this molecule, with a chlorine atom at the 5-position and a hydroxyphenyl group at the 3-position, offers multiple sites for further chemical modification, making it a versatile building block in drug discovery programs.

This guide will focus on a logical and efficient synthetic pathway to this compound, starting from readily available starting materials.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the 2,1-benzisoxazole ring can be formed through an intramolecular cyclization of a suitable precursor. The most direct approach involves the cyclization of an o-hydroxyphenylketoxime. This leads to the key intermediate, 2-hydroxy-5-chloro-4'-hydroxybenzophenone oxime . This oxime can be prepared from the corresponding ketone, 2-hydroxy-5-chloro-4'-hydroxybenzophenone . The ketone, in turn, can be synthesized via a Friedel-Crafts acylation reaction between a protected 4-chlorophenol and a protected 4-hydroxybenzoyl chloride, followed by deprotection.

The presence of two phenolic hydroxyl groups in the precursor ketone necessitates a protection strategy to prevent unwanted side reactions during the Friedel-Crafts acylation, which is typically performed under acidic conditions with a Lewis acid catalyst.

dot

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 2-Hydroxy-5-chloro-4'-hydroxybenzophenone

The synthesis of the benzophenone core is a critical step. A Friedel-Crafts acylation is a powerful method for forming the C-C bond between the two aromatic rings.[4] To ensure the desired regioselectivity and to prevent side reactions with the phenolic hydroxyl groups, a protection-acylation-deprotection sequence is employed. Methoxy groups are suitable for this purpose as they can be cleaved under controlled conditions.

Friedel-Crafts Acylation of 4-chloroanisole with 4-methoxybenzoyl chloride

The Friedel-Crafts acylation of 4-chloroanisole with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields the desired 2-hydroxy-5-chloro-4'-methoxybenzophenone. The reaction is typically carried out in an inert solvent like dichloromethane or 1,2-dichloroethane.

dot

Sources

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

Abstract

The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise determination of its molecular architecture, including substituent placement and connectivity, is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of a specific derivative, this compound. We will proceed through a logical sequence of modern spectroscopic techniques, detailing not only the protocols but also the scientific rationale underpinning each step. The synergy between Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for unambiguous structural confirmation.

The Strategic Workflow: A Multi-Pronged Spectroscopic Approach

Caption: Logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Defining the Elemental Composition

The foundational step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Expertise & Rationale

We select Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecule, yielding a prominent molecular ion peak ([M+H]⁺), which is crucial for determining the molecular weight.[2] Time-of-Flight (TOF) analysis is chosen for its high mass accuracy.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.[2]

-

Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Data Interpretation and Validation

The molecular formula C₁₃H₈ClNO₂ has a calculated exact mass that must be matched by the experimental data. A key validation point is the isotopic pattern conferred by the chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in two molecular ion peaks: an [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by ~2 Da, with a relative intensity ratio of roughly 3:1.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₃H₈ClNO₂ | --- |

| [M+H]⁺ (for ³⁵Cl) | 246.0316 Da | Corresponds to the primary molecular ion. |

| [M+2+H]⁺ (for ³⁷Cl) | 248.0287 Da | Confirms the presence of one chlorine atom. |

| Intensity Ratio | ~3:1 | Validates the presence of a single chlorine atom. |

The fragmentation pattern provides further structural clues. In electron ionization, fragmentation often involves the loss of stable neutral molecules or radicals.[3][4]

Caption: Predicted key fragmentation pathways for the target molecule in MS.

Infrared Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification.[5]

Expertise & Rationale

The primary goal here is to confirm the presence of the key functional groups hypothesized in the structure: the phenolic hydroxyl (-OH), the aromatic rings, the benzisoxazole C=N bond, and the C-Cl bond. An Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples as it requires minimal sample preparation.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[5]

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH | Confirms the presence of the hydroxyl group. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of aromatic rings. |

| 1640 - 1590 | C=N Stretch | Isoxazole Ring | Evidence for the heterocyclic core.[6] |

| 1600, 1480 | C=C Stretch | Aromatic Rings | Further confirms the aromatic systems. |

| 1250 - 1200 | C-O Stretch | Phenolic C-O | Supports the hydroxylphenyl moiety. |

| 800 - 700 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chlorine substituent. |

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, number, and connectivity of protons and carbons.[7][8] A suite of 1D and 2D experiments is required for full, unambiguous assignment.

Expertise & Rationale

A combination of experiments is essential. ¹H NMR provides a map of the proton environments. ¹³C NMR, often coupled with DEPT-135, reveals the carbon skeleton and differentiates between CH, CH₂, and CH₃ groups. Finally, 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are used to piece the puzzle together, establishing direct atom-to-atom connectivity.[9][10][11] The choice of solvent is critical; DMSO-d₆ is used to ensure the acidic phenolic proton is observable and not exchanged away as it might be in methanol-d₄.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[12]

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate carbon types.

-

-

2D Experiments:

¹H NMR Data Interpretation

The structure has 8 distinct proton signals. The predicted chemical shifts (in ppm relative to TMS) and multiplicities are based on known substituent effects.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| OH | ~10.0 | Singlet (broad) | 1H | Acidic phenolic proton, exchangeable with D₂O. |

| H7 | ~7.9 | Doublet (d) | 1H | Ortho-coupled to H6. Deshielded by isoxazole oxygen. |

| H4 | ~7.8 | Doublet (d) | 1H | Meta-coupled to H6. Deshielded by isoxazole nitrogen. |

| H2'/H6' | ~7.7 | Doublet (d) | 2H | Part of AA'BB' system, ortho to -OH group. |

| H6 | ~7.5 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H7, meta-coupled to H4. |

| H3'/H5' | ~7.0 | Doublet (d) | 2H | Part of AA'BB' system, meta to -OH group. |

¹³C NMR Data Interpretation

The structure has 13 carbon atoms, but due to symmetry in the hydroxyphenyl ring, only 11 unique signals are expected.

| Carbon Label | Predicted δ (ppm) | DEPT-135 | Rationale |

| C3 | ~160 | No Signal | Quaternary C=N of the isoxazole ring.[7] |

| C4' | ~159 | No Signal | Quaternary carbon bearing the -OH group. |

| C7a | ~150 | No Signal | Quaternary benzisoxazole bridgehead carbon. |

| C3a | ~140 | No Signal | Quaternary benzisoxazole bridgehead carbon. |

| C2'/C6' | ~130 | CH (positive) | Aromatic CH ortho to the -OH group. |

| C5 | ~128 | No Signal | Quaternary carbon bearing the Cl atom. |

| C7 | ~125 | CH (positive) | Aromatic CH in the benzisoxazole ring. |

| C1' | ~122 | No Signal | Quaternary carbon linking the two rings. |

| C4 | ~120 | CH (positive) | Aromatic CH in the benzisoxazole ring. |

| C6 | ~118 | CH (positive) | Aromatic CH in the benzisoxazole ring. |

| C3'/C5' | ~116 | CH (positive) | Aromatic CH meta to the -OH group. |

2D NMR Connectivity Analysis

The 2D spectra provide the definitive connections.

-

COSY: Will show cross-peaks connecting H6 to both H7 and H4, confirming their adjacent positions on the benzisoxazole ring. It will also show a cross-peak between H2'/H6' and H3'/H5', confirming the 1,4-disubstitution pattern of the hydroxyphenyl ring.

-

HSQC: Will unambiguously link each proton signal to its directly attached carbon signal (e.g., the proton at ~7.9 ppm will show a cross-peak to the carbon at ~125 ppm, assigning them as H7 and C7, respectively).

Caption: Key COSY and HSQC correlations confirming atomic connectivity. (Note: A real diagram would overlay colored lines on the chemical structure to show these correlations).

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern spectroscopic methods.

-

HRMS unequivocally established the molecular formula as C₁₃H₈ClNO₂ and confirmed the presence of a single chlorine atom via the characteristic M/M+2 isotopic pattern.

-

FTIR provided a rapid fingerprint of the molecule, confirming the presence of essential functional groups: a phenolic -OH, aromatic rings, and an aryl chloride.

-

NMR spectroscopy , through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) techniques, provided the definitive and unambiguous map of the molecular skeleton. The chemical shifts and coupling patterns of the protons on the benzisoxazole ring confirmed the 5-chloro substitution pattern, while the classic AA'BB' system in the ¹H NMR spectrum validated the 4-hydroxyphenyl (para) substitution. 2D correlation experiments locked these fragments together, confirming the complete atomic connectivity.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical checkpoint for any further investigation in medicinal chemistry or materials science.

References

- Benchchem. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem. Accessed January 13, 2026.

- Benchchem. Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide. Benchchem. Accessed January 13, 2026.

- Benchchem. 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2. Benchchem. Accessed January 13, 2026.

- Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Benchchem. Accessed January 13, 2026.

-

PubMed. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. National Center for Biotechnology Information. Accessed January 13, 2026. [Link]

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed January 13, 2026.

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Accessed January 13, 2026. [Link]

- IJCPS. Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. IJCPS. Accessed January 13, 2026.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 13, 2026. [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Accessed January 13, 2026. [Link]

- Supporting Information. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Accessed January 13, 2026.

-

NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Accessed January 13, 2026. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Accessed January 13, 2026. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Accessed January 13, 2026. [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. emerypharma.com [emerypharma.com]

- 12. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide to 5-Chloro-3-phenyl-2,1-benzisoxazole: Synthesis, Properties, and Applications

Foreword

5-Chloro-3-phenyl-2,1-benzisoxazole, a halogenated heterocyclic compound, stands as a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring a benzisoxazole core with a chloro substituent and a phenyl group, imparts a versatile reactivity profile that is highly sought after in the development of complex molecular architectures. This guide provides a comprehensive exploration of the physical, chemical, and spectroscopic properties of 5-Chloro-3-phenyl-2,1-benzisoxazole, alongside a detailed examination of its synthesis and applications, particularly in the pharmaceutical industry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.

Molecular Structure and Physicochemical Properties

5-Chloro-3-phenyl-2,1-benzisoxazole, with the CAS Number 719-64-2, is a crystalline solid that typically appears as a light yellow to brown powder. The molecule is characterized by a fused bicyclic system where a benzene ring is annulated to an isoxazole ring. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position are key determinants of its chemical behavior.

Table 1: Physicochemical Properties of 5-Chloro-3-phenyl-2,1-benzisoxazole

| Property | Value | References |

| Molecular Formula | C₁₃H₈ClNO | |

| Molecular Weight | 229.66 g/mol | |

| CAS Number | 719-64-2 | |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 115-117 °C | |

| Boiling Point (Predicted) | 395.4 ± 22.0 °C | |

| Density (Predicted) | 1.298 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Purity | ≥96% (GC) |

Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole

The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole can be achieved through several routes, with the most common being the condensation of a nitroaromatic compound with a benzylic C-H acid and the cyclization of an oxime intermediate.

Synthesis via Condensation of p-Chloronitrobenzene and Benzyl Cyanide

A foundational and scalable method involves the reaction of p-chloronitrobenzene with benzyl cyanide in the presence of a strong base. This approach is particularly noted for its suitability for industrial production.

Caption: Synthesis workflow for 5-Chloro-3-phenyl-2,1-benzisoxazole.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup: In a suitable reaction vessel, combine 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and benzyl cyanide. The mass ratio of the reactants can be optimized, with one reported example being 10:1.2:2:1.7 (ethanol:sodium hydroxide:p-chloronitrobenzene:benzyl cyanide).

-

Step 2: Initial Mixing and Sonication: Stir the mixture vigorously (e.g., at 2000 rpm for 30 minutes) and then subject it to ultrasonic oscillation for 1 hour at a controlled temperature (e.g., 25-35 °C).

-

Step 3: Microwave-assisted Cyclization: Heat the resulting mixture using microwave irradiation (e.g., for 10 minutes). After heating, add water to the system to precipitate the product.

-

Step 4: Isolation and Purification: Filter the precipitate, wash the filter residue with methanol (three times), and then dry to obtain 5-Chloro-3-phenyl-2,1-benzisoxazole.

Synthesis via Cyclization of an Oxime Intermediate

Another effective route involves the formation and subsequent cyclization of an oxime intermediate. This method typically starts from 2-amino-5-chlorobenzophenone, which is converted to the corresponding oxime, followed by cyclization.

Chemical Properties and Reactivity

The chemical reactivity of 5-Chloro-3-phenyl-2,1-benzisoxazole is dictated by the interplay of the benzisoxazole ring system, the electron-withdrawing chloro substituent, and the phenyl group.

Caption: Reactivity profile of 5-Chloro-3-phenyl-2,1-benzisoxazole.

Reductive Cleavage of the N-O Bond

A significant reaction of 2,1-benzisoxazoles is the reductive cleavage of the weak N-O bond. This transformation is particularly useful as it provides access to 2-aminoaryl ketones. In the case of 5-Chloro-3-phenyl-2,1-benzisoxazole, reduction leads to the formation of 2-amino-5-chlorobenzophenone, a key precursor for the synthesis of 1,4-benzodiazepines.

Detailed Experimental Protocol for Reductive Cleavage:

-

Step 1: Reaction Setup: To a three-necked flask containing 50 mL of ethanol, add 10.0 g of 5-Chloro-3-phenyl-2,1-benzisoxazole and 4.8 g of iron powder.

-

Step 2: Reflux and Acidification: Heat the mixture to reflux for 30 minutes. Then, slowly add 1 mL of 6 mol/L sulfuric acid solution dropwise. Continue to reflux for an additional hour.

-

Step 3: Work-up and Isolation: After the reaction is complete, adjust the pH of the reaction mixture to 8 with a NaOH solution and cool to 50 °C. Add 0.2 g of activated carbon and reflux for 30 minutes. Perform hot filtration into a crystallization flask and allow the product to crystallize upon cooling.

-

Step 4: Purification: Wash the crystals with ethanol and dry to obtain 2-amino-5-chlorobenzophenone. A yield of 95.1% has been reported for this procedure.

Nucleophilic and Electrophilic Substitution

The presence of the chlorine atom at the C-5 position makes it a potential site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The phenyl group at the C-3 position can undergo electrophilic substitution reactions, with the regioselectivity influenced by the reaction conditions. The benzisoxazole ring itself can be susceptible to nucleophilic attack, which may lead to ring-opening reactions.

Spectroscopic Characterization

The structural elucidation of 5-Chloro-3-phenyl-2,1-benzisoxazole is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 5-Chloro-3-phenyl-2,1-benzisoxazole

| Technique | Key Findings | References |

| ¹H NMR | Aromatic protons typically exhibit signals in the range of δ 7.2–7.8 ppm, showing distinct splitting patterns. | |

| ¹³C NMR | Signals corresponding to the 13 carbon atoms of the molecule, with distinct chemical shifts for the aromatic carbons and the carbons of the benzisoxazole core. | |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 229. The fragmentation pattern includes major peaks at m/z 166 and 77, corresponding to the loss of chlorine and the phenyl group, respectively. | |

| Infrared (IR) Spectroscopy | The NIST Chemistry WebBook provides the gas-phase IR spectrum, showing characteristic vibrational bands for the aromatic rings and the C-Cl and N-O bonds. |

Applications in Drug Discovery and Development

5-Chloro-3-phenyl-2,1-benzisoxazole is a valuable building block in medicinal chemistry, primarily due to its role as a precursor to pharmacologically active compounds.

-

Synthesis of Benzodiazepines: As detailed earlier, its reduction to 2-amino-5-chlorobenzophenone is a critical step in the synthesis of 1,4-benzodiazepines, a class of drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

-

HIV-1 Transcription Inhibitors: It is a documented intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones that have been investigated for their potential as inhibitors of HIV-1 transcription.

-

Nitroacridinone Derivatives: The compound has also been utilized in the preparation of nitroacridinone derivatives, which are of interest for their potential biological activities.

-

Scaffold for Novel Therapeutics: The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, and derivatives of 5-Chloro-3-phenyl-2,1-benzisoxazole are explored for a range of therapeutic targets, including anti-inflammatory and anti-cancer agents.

Safety and Handling

5-Chloro-3-phenyl-2,1-benzisoxazole should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, sealed in a dry environment at room temperature.

Conclusion

5-Chloro-3-phenyl-2,1-benzisoxazole is a cornerstone intermediate with significant utility in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes and a versatile reactivity profile, make it an indispensable tool for the construction of complex molecules, particularly in the pursuit of novel therapeutic agents. This guide has provided a detailed overview of this important compound, offering valuable insights for researchers and developers in the chemical and pharmaceutical sciences. Further exploration of its reactivity and the development of novel applications will undoubtedly continue to be a fruitful area of research.

References

-

2,1-Benzisoxazole, 5-chloro-3-phenyl- | C13H8ClNO | CID 347291 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,1-Benzisoxazole, 5-chloro-3-phenyl- - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,1-Benzisoxazole, 5-chloro-3-phenyl- - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

- Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap. (2018, February 16).

-

Optimizing Organic Synthesis with 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2). (n.d.). Retrieved January 12, 2026, from [Link]

-

Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,1-Benzisoxazole, 5-chloro-3-phenyl- | C13H8ClNO | CID 347291 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC. (2023, March 19). Retrieved January 12, 2026, from [Link]

-

The general structure of the 2,1-benzisoxazole derivatives that were... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - ResearchGate. (2023, March 6). Retrieved January 12, 2026, from [Link]

-

2,1-Benzisoxazole, 5-chloro-3-phenyl- - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) Properties - Chemcasts. (n.d.). Retrieved January 12, 2026, from [Link]

-

5-Chloro-3-phenyl-2 1-benzisoxazole Supplier in China | Factory Direct - Theorem Chemical. (n.d.). Retrieved January 12, 2026, from [Link]

The Emergence of 2,1-Benzisoxazole Derivatives as Versatile Bioactive Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,1-benzisoxazole scaffold, a unique heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted therapeutic potential of 2,1-benzisoxazole compounds, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.

The 2,1-Benzisoxazole Core: A Privileged Scaffold

The 2,1-benzisoxazole ring system, also known as anthranil, is an aromatic heterocyclic compound. Its distinct structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. This versatility has led to the development of 2,1-benzisoxazole derivatives with a remarkable spectrum of pharmacological activities, including antipsychotic, antimicrobial, anticancer, and enzyme inhibitory effects.[1][2]

Crafting the Core: Synthetic Strategies for 2,1-Benzisoxazole Derivatives

The synthesis of the 2,1-benzisoxazole core and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization of Ortho-Substituted Nitroarenes

A prevalent and versatile method involves the intramolecular cyclization of ortho-substituted nitroarenes. This approach leverages the reactivity of the nitro group and an adjacent functional group to form the isoxazole ring. A common pathway is the reductive cyclization of o-nitrobenzyl compounds.[3]

Experimental Protocol: General Synthesis via Reductive Cyclization

-

Starting Material: An appropriately substituted o-nitrobenzyl derivative.

-

Reduction: The nitro group is partially reduced to a nitroso or hydroxylamino intermediate. Common reducing agents include tin(II) chloride (SnCl2) in the presence of a strong acid or catalytic hydrogenation.

-

Cyclization: The intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to yield the 2,1-benzisoxazole ring.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Decyanative Cyclization of 2-Nitrophenyl Acetonitriles

A more recent and efficient method involves the triflic acid (TfOH)-promoted, solvent-free, room temperature decyanative cyclization of 2-nitrophenyl acetonitriles. This method offers rapid access to a variety of 2,1-benzisoxazole products in good yields under transition-metal-free conditions.[4]

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles

A practical, three-step approach has been developed for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors, starting from readily available methyl 2-nitrobenzoates. This method involves partial nitro reduction followed by base-mediated cyclization and subsequent alkylation and reduction.[5][6]

A Spectrum of Bioactivity: Therapeutic Applications of 2,1-Benzisoxazole Derivatives

The structural diversity of 2,1-benzisoxazole derivatives translates into a wide array of biological activities, making them valuable candidates for various therapeutic areas.

Antipsychotic Agents: Modulating Neurotransmitter Pathways

Several atypical antipsychotic drugs are based on the 2,1-benzisoxazole scaffold, most notably risperidone and its active metabolite paliperidone. Their primary mechanism of action involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[3] This dual antagonism is believed to be responsible for their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to older antipsychotics.

Quantitative Data: Receptor Binding Affinities

| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |

| Risperidone | 3.1 - 5.9 | 0.16 - 0.4 |

| Paliperidone | 0.9 - 6.2 | 0.2 - 0.5 |

Note: Ki values can vary depending on the experimental conditions.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 2,1-benzisoxazole have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[7] The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes. For instance, a naturally occurring 1,2-benzisoxazole has shown activity against multi-drug resistant Acinetobacter baumannii, with evidence suggesting inhibition of chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase.[8]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Candida albicans (μg/mL) |

| Derivative A | 16 | 8 | 32 |

| Derivative B | 8 | 4 | 16 |

Note: Data is illustrative and specific values depend on the derivative and bacterial/fungal strain.

Anticancer Potential: Targeting Tumor Growth and Proliferation

The anticancer properties of 2,1-benzisoxazole derivatives are a rapidly growing area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[7] Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients, thereby impeding their growth. Other derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

Quantitative Data: In Vitro Anticancer Activity (IC50)

| Compound | MCF-7 (Breast Cancer) (μM) | HCT116 (Colon Cancer) (μM) | A549 (Lung Cancer) (μM) |

| Derivative X | 5.2 | 7.8 | 10.5 |

| Derivative Y | 2.1 | 3.5 | 6.2 |

Note: IC50 values represent the concentration required to inhibit 50% of cell growth and are specific to the compound and cell line.

Enzyme Inhibition: A Key to Treating Neurological Disorders

Beyond receptor antagonism, 2,1-benzisoxazole derivatives have shown promise as inhibitors of key enzymes implicated in neurological disorders.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. Several 2,1-benzisoxazole derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B.[10]

Experimental Protocol: MAO Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A or MAO-B.

-

Substrate: A suitable substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Inhibitor: The 2,1-benzisoxazole derivative at various concentrations.

-

Detection: The rate of product formation is measured spectrophotometrically or fluorometrically.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Quantitative Data: MAO Inhibition (IC50)

| Compound | MAO-A (μM) | MAO-B (μM) |

| Compound M | 0.5 | 15.2 |

| Compound N | 12.8 | 0.08 |

Acetylcholinesterase is the enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Certain N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE.[11]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Enzyme Source: Purified acetylcholinesterase (e.g., from electric eel).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Inhibitor: The 2,1-benzisoxazole derivative at various concentrations.

-

Detection: The product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB is a yellow anion, which is measured colorimetrically at 412 nm.

-

Data Analysis: The IC50 value is determined from the dose-response curve.[3]

Conclusion and Future Perspectives

The 2,1-benzisoxazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel bioactive agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries, leading to the identification of compounds with a wide range of therapeutic applications. From modulating complex neurotransmitter systems in the central nervous system to combating microbial infections and inhibiting cancer cell proliferation, 2,1-benzisoxazole derivatives continue to be a focal point of intensive research.

Future efforts in this field will likely concentrate on the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying their biological effects will be crucial for the development of these compounds into clinically successful drugs. The continued exploration of the 2,1-benzisoxazole scaffold holds immense promise for addressing unmet medical needs across various disease areas.

References

- Sharath Chandra S P, Sharada A C. Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. 2014;5(12):809-817.

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. ACS Publications. [Link]

-

Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. The Journal of Organic Chemistry. ACS Publications. [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. NIH. [Link]

- Shetnev, A., Kotov, A., Kunichkina, A. et al.

- Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039.

-

New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate. [Link]

-

Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]

-

EnzyChrom™ Monoamine Oxidase Assay Kit. BioAssay Systems. [Link]

- Kabi, A. K., Gujjarappa, R., Garg, A., Sahoo, A., Roy, A., Gupta, S., & Malakar, C. C. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. In Tailored Functional Materials (pp. 81-98). Springer, Singapore.

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

- Li, D. (2022). Synthesis Of Risperidone And Paliperidone As Anti-schizophrenia Dugs And N-heterocyclic Carbene-palladium(Ⅱ)-pyridine Complex Catalyzed Heck Reaction (Master's thesis, China). Globe Thesis.

- Shivaprasad, H. L., et al. "Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities." European Journal of Chemistry 5.1 (2014): 133-141.

-

Xie, J., et al. "Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells." Frontiers in Pharmacology 13 (2022): 942817.

- Villalobos, A., et al. "Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase." Journal of medicinal chemistry 37.17 (1994): 2721-2734.

- Deering, R. W., et al. "Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii." The Journal of antibiotics 74.2 (2021): 114-123.

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. [Link]

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

- Al-Ostath, A., et al. "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry 37.1 (2022): 2038-2053.

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]

-

Antimicrobial activity of 2,1-benzisoxazoles. ResearchGate. [Link]

- Improved process for preparation of risperidone.

-

Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone) - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Precision of Healing: A Technical Guide to the Mechanism of Action of Benzisoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a class of therapeutics with profound impacts on the management of complex neuropsychiatric disorders. This guide provides a deep technical dive into the core mechanism of action of benzisoxazole compounds, with a primary focus on their role as atypical antipsychotics. We will move beyond a superficial listing of receptor interactions to explore the causal chain from molecular binding to cellular response and clinical effect. This document is designed to serve as a comprehensive resource, integrating established knowledge with the practical insights needed for contemporary drug discovery and development.

The Benzisoxazole Scaffold: A Privileged Foundation in Neuropharmacology

The 1,2-benzisoxazole moiety is an aromatic heterocyclic system that has proven to be a remarkably versatile and "privileged" structure in the design of biologically active agents.[1][2][3] Its inherent physicochemical properties and structural rigidity provide an ideal framework for the precise positioning of pharmacophoric elements, enabling high-affinity interactions with specific biological targets.[2] While derivatives have shown promise in a range of therapeutic areas including antimicrobial and anticancer applications, their most significant impact to date has been in the treatment of schizophrenia and other psychoses.[1][4]

The clinical success of benzisoxazole-based drugs such as risperidone, paliperidone, and iloperidone stems from their refined ability to modulate key neurotransmitter systems in the brain, a direct consequence of the specific chemical substitutions appended to the core scaffold.[5] Understanding the structure-activity relationships (SAR) is therefore critical for the rational design of next-generation therapeutics with improved efficacy and tolerability.[6][7][8]

The Core Mechanism: A Symphony of Receptor Antagonism

The primary therapeutic efficacy of antipsychotic benzisoxazole compounds is mediated through a synergistic antagonism of two key G-protein coupled receptors (GPCRs) in the central nervous system: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[9][10] This dual-receptor blockade is the defining characteristic of "atypical" antipsychotics and is fundamental to their clinical profile.[11][12]

Dopamine D2 Receptor Antagonism: Quelling the Dopaminergic Storm

Hyperactivity of the mesolimbic dopamine pathway is a well-established neurobiological correlate of the positive symptoms of schizophrenia, such as hallucinations and delusions.[13][14] Benzisoxazole antipsychotics act as potent antagonists at D2 receptors, binding to these receptors without initiating the intracellular signaling cascade.[13][14] By competitively blocking the binding of endogenous dopamine, these compounds effectively dampen the excessive dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[13][15]

Serotonin 5-HT2A Receptor Antagonism: A Modulatory Counterpoint

A key differentiator for atypical antipsychotics, including the benzisoxazole class, is their high affinity for the 5-HT2A serotonin receptor.[16][17] The antagonism of 5-HT2A receptors is believed to contribute to several beneficial effects:

-

Mitigation of Extrapyramidal Symptoms (EPS): Blockade of D2 receptors in the nigrostriatal pathway is responsible for the motor side effects (e.g., parkinsonism, dystonia) associated with older, "typical" antipsychotics.[18] 5-HT2A antagonism is thought to indirectly increase dopamine release in this region, counteracting the effects of D2 blockade and thereby reducing the risk of EPS.[18]

-

Efficacy Against Negative and Cognitive Symptoms: Dysregulation of serotonin pathways has been implicated in the negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits of schizophrenia.[19][20] By modulating serotonergic activity, 5-HT2A antagonism may contribute to improvements in these difficult-to-treat symptom domains.[14]

-

Antidepressant and Anxiolytic Effects: Some benzisoxazole derivatives also exhibit activity that may contribute to mood stabilization and anxiety reduction, partly through their interaction with serotonin receptors.[21][22]

The following diagram illustrates the primary signaling pathways affected by benzisoxazole antipsychotics.

Caption: Core mechanism of benzisoxazole antipsychotics.

Beyond the Core: A Multi-Receptor Interaction Profile

While the D2/5-HT2A antagonism is central, the clinical profiles of benzisoxazole compounds are further defined by their interactions with other neurotransmitter receptors.[19][23] These "off-target" activities are not merely incidental; they contribute significantly to both the therapeutic nuances and the adverse effect profiles of these drugs.

-

Alpha-Adrenergic Receptors (α1 and α2): Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and tachycardia.[9][19] This is a common side effect, particularly at the initiation of treatment.[9]

-

Histamine H1 Receptors: Blockade of H1 receptors is a primary contributor to the sedative effects of many benzisoxazole antipsychotics.[23] It is also linked to side effects such as drowsiness and weight gain.[19][23]

The relative affinities of a given benzisoxazole derivative for these various receptors determine its specific clinical characteristics.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Select Benzisoxazole Antipsychotics

| Receptor | Risperidone | Paliperidone (9-hydroxyrisperidone) | Iloperidone |

| Dopamine D2 | ~3-5 | ~5-6 | ~6-8 |

| Serotonin 5-HT2A | ~0.2-0.5 | ~0.3-0.6 | ~0.3-0.5 |

| Alpha-1 Adrenergic | ~1-3 | ~1-3 | ~0.3-0.7 |

| Alpha-2 Adrenergic | ~2-8 | ~8-10 | ~1-2 |

| Histamine H1 | ~2-8 | ~10-20 | ~20-40 |

Note: Ki values are approximate and can vary based on experimental conditions. Lower Ki values indicate higher binding affinity.[10][24][25][26][27][28]

Experimental Elucidation of Mechanism: A Methodological Framework

Determining the precise mechanism of action of a novel benzisoxazole compound requires a multi-faceted experimental approach. The following protocols outline key assays that form the foundation of such an investigation.

Workflow for Mechanistic Characterization

The logical flow of experiments proceeds from initial binding assessment to functional cellular responses and finally to complex physiological outputs.

Caption: Experimental workflow for mechanistic studies.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a panel of target receptors (e.g., D2, 5-HT2A, α1, H1).

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2R).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membranes.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (a fixed amount of protein, e.g., 10-20 µg).

-

Radioligand at a concentration near its Kd (e.g., [3H]-Spiperone for D2 receptors).

-

Test compound at a range of concentrations (e.g., 10-11 M to 10-5 M).

-

Assay buffer to reach the final volume.

-

-

Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters multiple times with cold buffer to remove non-specifically bound radioactivity.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: GPCR Functional Assay (Calcium Flux)

Objective: To determine whether a compound acts as an agonist or antagonist at a Gq-coupled receptor (like 5-HT2A).

Principle: Gq-coupled receptors, when activated, stimulate phospholipase C, leading to the production of inositol triphosphate (IP3), which in turn triggers the release of intracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be measured using a fluorescent calcium indicator dye.[29][30]

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1/5-HT2A).

-

Plate the cells in a clear-bottom, black-walled 96-well or 384-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an agent like probenecid to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

-

-

Assay Procedure:

-

Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

-

Antagonist Mode: Inject the test compound into the wells and incubate for a specified period (e.g., 15-30 minutes). Then, inject a known agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

Agonist Mode: Inject the test compound directly into the wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity before and after the injection of the compound(s). Record the kinetic response over a period of 1-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) reflects the change in intracellular calcium concentration.

-

Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50.

-

Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximum effect).

-

Protocol 3: Patch-Clamp Electrophysiology

Objective: To measure the direct effect of a compound on the electrical properties of a neuron, such as ion channel activity or firing rate.[31][32]

Principle: The patch-clamp technique allows for the recording of ionic currents flowing through individual ion channels or the overall membrane potential of a single cell.[33][34] This provides high-resolution data on how a compound modulates neuronal excitability.

Step-by-Step Methodology:

-

Cell/Slice Preparation:

-

Prepare either cultured neurons (e.g., primary cortical neurons) or acute brain slices from a rodent.

-

Place the preparation on the stage of an inverted microscope in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

-

Pipette Preparation:

-

Fabricate a glass micropipette with a tip diameter of ~1-2 µm using a pipette puller.

-

Fire-polish the tip to ensure a smooth surface for sealing.

-

Fill the pipette with an intracellular solution that mimics the ionic composition of the cell's interior.

-

-

Obtaining a Seal and Whole-Cell Configuration:

-

Using a micromanipulator, carefully guide the pipette tip to the surface of a target neuron.

-

Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and physical continuity with the cell's interior (whole-cell configuration).

-

-

Recording:

-

Voltage-Clamp Mode: Clamp the membrane potential at a specific voltage (e.g., -70 mV). Apply the test compound to the perfusion bath and record any changes in the current required to hold the voltage constant. This reveals effects on ion channels.

-

Current-Clamp Mode: Inject a defined amount of current to elicit action potentials (spiking). Apply the test compound and record changes in the resting membrane potential, action potential frequency, or shape.

-

-

Data Analysis:

-

Analyze the recorded traces using specialized software (e.g., pCLAMP, AxoGraph).

-

Quantify changes in current amplitude, firing frequency, membrane potential, and other relevant parameters before, during, and after compound application.

-

Conclusion and Future Directions

The mechanism of action of benzisoxazole compounds, particularly in the context of atypical antipsychotics, is a well-defined paradigm of multi-receptor modulation. Their clinical success is rooted in the precise balance of potent dopamine D2 and serotonin 5-HT2A antagonism, complemented by a wider array of receptor interactions that fine-tune their therapeutic and side-effect profiles. The continued application of the robust experimental methodologies outlined in this guide is essential for the discovery and development of novel benzisoxazole derivatives. Future research will likely focus on optimizing receptor selectivity to further enhance efficacy while minimizing adverse effects, potentially leading to compounds with improved activity against the negative and cognitive symptoms of schizophrenia and other complex psychiatric disorders. The benzisoxazole scaffold, a true privileged structure, will undoubtedly continue to be a fertile ground for innovation in neuropharmacology.

References

- Risperidone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Risperidone]

- Mechanism of Action | PERSERIS® (risperidone) HCP. [URL: https://www.perserishcp.com/risperidone-mechanism-of-action]

- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883492/]

- “Selective” serotonin 5-HT2A receptor antagonists - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8266299/]

- What is the mechanism of Iloperidone? - Patsnap Synapse. [URL: https://synapse.patsnap.

- What is the mechanism of Paliperidone Palmitate? - Patsnap Synapse. [URL: https://synapse.patsnap.

- A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12919779/]

- Risperidone - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK459313/]

- Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21488659/]

- What is the mechanism of action of Paliperidone (Invega)? - Dr.Oracle. [URL: https://app.droracle.com/posts/what-is-the-mechanism-of-action-of-paliperidone-invega]

- What are D2 receptor antagonists and how do they work? - Patsnap Synapse. [URL: https://synapse.patsnap.com/article/19597/what-are-d2-receptor-antagonists-and-how-do-they-work]

- Iloperidone: uses, dosing, warnings, adverse events, interactions - MedCentral. [URL: https://medcentral.com/drug/iloperidone]

- Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5157978/]

- Paliperidone (Invega) - PsychDB. [URL: https://psychdb.

- Receptor binding profiles of atypical antipsychotic drugs | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Receptor-binding-profiles-of-atypical-antipsychotic-drugs_tbl1_258853818]

- What is the mechanism of Risperidone? - Patsnap Synapse. [URL: https://synapse.patsnap.

- What is the mechanism of action of Risperidone (risperidone)? - Dr.Oracle. [URL: https://app.droracle.com/posts/what-is-the-mechanism-of-action-of-risperidone-risperidone]

- Iloperidone | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/iloperidone-290076049/290076049]

- iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage - MedicineNet. [URL: https://www.medicinenet.com/iloperidone/article.htm]

- Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. [URL: https://www.proquest.com/openview/18412e7534438b939e0d165f973740e2/1?pq-origsite=gscholar&cbl=33324]

- Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. [URL: https://www.psychiatrist.com/pcc/neuroscience/describing-atypical-antipsychotic-receptor-binding-its/]

- What is the mechanism of Paliperidone? - Patsnap Synapse. [URL: https://synapse.patsnap.

- 5-HT2A receptor - Wikipedia. [URL: https://en.wikipedia.org/wiki/5-HT2A_receptor]

- D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [URL: https://synapse.patsnap.

- What are 5-HT2A receptor antagonists and how do they work? - Patsnap Synapse. [URL: https://synapse.patsnap.com/article/19598/what-are-5-ht2a-receptor-antagonists-and-how-do-they-work]

- Serotonin receptor antagonist - Wikipedia. [URL: https://en.wikipedia.org/wiki/Serotonin_receptor_antagonist]

- Mechanisms of Therapeutic Actions and Adverse Side Effects. [URL: https://www.researchposters.com/Posters/NEI/NEI2012/SP26.pdf]

- The Structure-Activity Relationship of Substituted 1,2-Benzoxazol-7-ol Analogs: A Comparative Guide - Benchchem. [URL: https://www.benchchem.

- Dopamine antagonist - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dopamine_antagonist]

- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.724256/full]

- Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. [URL: https://www.reprocell.com/blog/everything-we-know-about-the-5-ht2a-serotonin-receptor]

- 3.1 Patch-Clamp Electrophysiology – Neuroscience - eCampusOntario Pressbooks. [URL: https://ecampusontario.pressbooks.

- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. [URL: https://www.moleculardevices.

- Dopamine D2 Receptor Antagonists Products - R&D Systems. [URL: https://www.rndsystems.com/products/small-molecules/dopamine-d2-receptor-antagonists]

- The Patch Clamp Technique in Ion Channel Research - ResearchGate. [URL: https://www.researchgate.net/publication/221927705_The_Patch_Clamp_Technique_in_Ion_Channel_Research]

- Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.

- Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm5000573]

- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/resources/webinars/gpcr-functional-assays/]

- Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/358352656_Benzisoxazole_A_privileged_scaffold_for_medicinal_chemistry]

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. [URL: https://www.mdpi.com/1422-0067/25/10/5495]

- Benzisoxazole – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/chemistry/benzisoxazole-cT_98Gj8-o0v]

- Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/381534954_Benzisoxazole_Derivatives_Synthesis_and_Their_Therapeutic_Significance_in_Medicinal_Chemistry]

- Benzisoxazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzisoxazole]

- Patch clamp - Wikipedia. [URL: https://en.wikipedia.

- Electrophysiological Approaches for the Study of Ion Channel Function - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7121640/]

- Structure activity relationship of benzoxazole derivatives - ResearchGate. [URL: https://www.researchgate.

- GPCR Signaling Assays - Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/gpcr-assays/]

- Structure activity relationship of the synthesized compounds - ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig4_328905335]

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6232]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 10. droracle.ai [droracle.ai]

- 11. Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. psychiatrist.com [psychiatrist.com]

- 13. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 14. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 15. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 16. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 18. cdn.neiglobal.com [cdn.neiglobal.com]

- 19. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 20. What is the mechanism of Paliperidone? [synapse.patsnap.com]

- 21. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Iloperidone | PPTX [slideshare.net]

- 23. Risperidone - Wikipedia [en.wikipedia.org]

- 24. droracle.ai [droracle.ai]

- 25. medcentral.com [medcentral.com]

- 26. psychdb.com [psychdb.com]

- 27. researchgate.net [researchgate.net]

- 28. Dopamine D2 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 29. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. 3.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 2nd Edition [ecampusontario.pressbooks.pub]

- 32. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 33. Patch clamp - Wikipedia [en.wikipedia.org]

- 34. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Pharmacological Profile of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

Disclaimer: Direct experimental data on 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is not extensively available in peer-reviewed literature. This guide, therefore, presents a putative pharmacological profile constructed by a senior application scientist. The analysis is based on established principles of medicinal chemistry, structure-activity relationships (SAR) derived from closely related analogues, and the known biological significance of its core chemical scaffolds: the 2,1-benzisoxazole ring and the phenolic moiety. This document is intended to guide research and development efforts, not to serve as a definitive record of established properties.

Introduction: Deconstructing the Molecule

This compound is a heterocyclic compound of significant interest due to its structural components, which are recognized as "privileged structures" in medicinal chemistry. The molecule can be dissected into three key features, each contributing to its predicted pharmacological character:

-

The 2,1-Benzisoxazole Core: Unlike the more common 1,2-benzisoxazole found in drugs like risperidone, the 2,1-benzisoxazole (or anthranil) scaffold offers a distinct electronic and steric profile. This core is known for its chemical stability and serves as a versatile scaffold for engaging with biological targets.

-

The C5-Chloro Substituent: The electron-withdrawing chlorine atom at the 5-position is predicted to significantly influence the molecule's electronics, lipophilicity, and metabolic stability. Halogenation is a common strategy in drug design to modulate pharmacokinetics and target affinity.

-

The C3-(4-hydroxyphenyl) Moiety: The substitution of a phenyl ring with a hydroxyl group at the para-position is the most critical feature defining this molecule's potential biological activity. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, a handle for metabolic conjugation, and a known pharmacophore for antioxidant activity.[1][2][3][4] This group fundamentally differentiates the molecule from its non-hydroxylated counterpart, 5-Chloro-3-phenyl-2,1-benzisoxazole.

This guide will explore the projected synthesis, physicochemical properties, potential pharmacodynamics, and a proposed experimental framework for the definitive characterization of this novel chemical entity.

Section 1: Synthesis and Physicochemical Characterization

A plausible synthetic route is essential for generating the material required for pharmacological evaluation. Based on established methods for benzisoxazole synthesis, a multi-step pathway is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a substituted nitroaromatic precursor, culminating in a cyclization reaction to form the benzisoxazole ring.

Caption: Proposed multi-step synthesis pathway.

Predicted Physicochemical Properties

The introduction of the phenolic hydroxyl group is expected to dominate the molecule's physicochemical profile compared to its non-hydroxylated analog.

| Property | Predicted Value/Trend | Rationale |

| Molecular Weight | ~245.65 g/mol | Calculated from the molecular formula C₁₃H₈ClNO₂. |

| LogP | Lower than phenyl analog | The hydroxyl group significantly increases polarity and hydrophilicity. |

| Aqueous Solubility | Higher than phenyl analog | Increased capacity for hydrogen bonding with water.[1] |

| pKa | ~9-10 | The phenolic hydroxyl group is weakly acidic. |

| Hydrogen Bond Donors | 1 | The phenolic -OH group. |

| Hydrogen Bond Acceptors | 3 | The oxygen and nitrogen in the isoxazole ring and the phenolic oxygen. |

Section 2: Putative Pharmacological Profile

Based on SAR analysis of related scaffolds, we can hypothesize potential biological activities and mechanisms of action.

Potential Therapeutic Areas

Benzisoxazole derivatives have demonstrated a wide range of biological activities. The addition of a phenolic group, known for its antioxidant and protein-binding capabilities, suggests potential applications in:

-

Oncology: Many kinase inhibitors utilize similar scaffolds to interact with the ATP-binding pocket. The hydroxyl group could serve as a key hydrogen-bonding feature.

-

Inflammation: Phenolic compounds are well-known for their anti-inflammatory and antioxidant properties, often through the inhibition of enzymes like cyclooxygenases (COX) or scavenging reactive oxygen species.[1]

-

Infectious Diseases: The benzisoxazole core is present in some antimicrobial agents.[5]

Hypothetical Mechanism of Action: Kinase Inhibition

Let us postulate that this compound is an inhibitor of a hypothetical pro-inflammatory kinase, "InflammoKinase-1" (IK-1), which is upstream of the NF-κB signaling pathway.

Causality of Interaction:

-

The planar benzisoxazole ring could engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the kinase's hinge region.

-

The C5-chloro group may occupy a small hydrophobic pocket.

-

Crucially, the 4-hydroxyphenyl group is positioned to form a critical hydrogen bond with a key amino acid residue (e.g., a gatekeeper Threonine or Aspartate) in the active site, conferring potency and selectivity. This interaction would be absent in the non-hydroxylated analog, explaining a potentially significant increase in activity.

Caption: Hypothetical inhibition of the IK-1/NF-κB pathway.

Predicted Pharmacokinetics and Metabolism (ADME)

The ADME profile is critical for any potential drug candidate.[6][7]

| ADME Parameter | Prediction | Rationale |

| Absorption | Moderate to Good | Likely to have good membrane permeability despite increased polarity. May be a substrate for transporters. |

| Distribution | Moderate Volume | Increased polarity may limit extensive tissue distribution compared to more lipophilic analogs. Brain penetration is likely to be low. |

| Metabolism | Phase II Conjugation | The phenolic hydroxyl group is a prime site for rapid glucuronidation (via UGTs) or sulfation (via SULTs). This is the predicted primary clearance pathway. Phase I (CYP450) oxidation of the aromatic rings is a likely minor pathway. |

| Excretion | Renal | The polar glucuronide and sulfate conjugates are expected to be readily excreted in urine. |

Section 3: Proposed Experimental Characterization Workflow

To move from a putative profile to a data-driven one, a structured experimental cascade is required. This process must be a self-validating system where each step informs the next.

Caption: A staged workflow for pharmacological characterization.

Protocol: In Vitro Safety Pharmacology Profiling

Objective: To identify potential off-target interactions early, minimizing the risk of adverse effects in later development stages.[8][9][10]

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Concentration: The compound is typically screened at a final concentration of 10 µM in duplicate.

-

Target Panel: Utilize a commercial broad ligand binding panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint). This panel includes a wide range of targets such as GPCRs, ion channels, transporters, and enzymes that are historically linked to adverse drug reactions.

-

Assay Principle: The assays are primarily competitive radioligand binding assays. The test compound's ability to displace a specific, high-affinity radioligand from its target is measured.

-

Execution: a. Incubate the target receptor/enzyme preparation, radioligand, and test compound (or vehicle control) under optimized buffer and temperature conditions. b. After reaching equilibrium, terminate the reaction by rapid filtration over a glass fiber filter to separate bound from free radioligand. c. Wash the filters to remove non-specifically bound radioligand. d. Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: a. Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control. b. A standard threshold for a "hit" is >50% inhibition. Any hits should be followed up with full IC₅₀ curve determination.

Protocol: In Vivo Pharmacokinetic Study in Rodents